2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 708999-41-1
VCID: VC6333442
InChI: InChI=1S/C27H28ClN3O4/c28-23-9-1-2-10-24(23)35-18-20(32)17-30-13-11-29(12-14-30)15-16-31-26(33)21-7-3-5-19-6-4-8-22(25(19)21)27(31)34/h1-10,20,32H,11-18H2
SMILES: C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=CC=C5Cl)O
Molecular Formula: C27H28ClN3O4
Molecular Weight: 493.99

2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione

CAS No.: 708999-41-1

Cat. No.: VC6333442

Molecular Formula: C27H28ClN3O4

Molecular Weight: 493.99

* For research use only. Not for human or veterinary use.

2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione - 708999-41-1

Specification

CAS No. 708999-41-1
Molecular Formula C27H28ClN3O4
Molecular Weight 493.99
IUPAC Name 2-[2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C27H28ClN3O4/c28-23-9-1-2-10-24(23)35-18-20(32)17-30-13-11-29(12-14-30)15-16-31-26(33)21-7-3-5-19-6-4-8-22(25(19)21)27(31)34/h1-10,20,32H,11-18H2
Standard InChI Key JHDURHCOIGRZFS-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=CC=C5Cl)O

Introduction

2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure and potential pharmacological applications. This compound features a benzo[de]isoquinoline core, which is known for its biological activity, particularly in the realm of medicinal chemistry. The presence of the piperazine moiety enhances its potential as a therapeutic agent, particularly in targeting various biological pathways.

Synthesis

The synthesis of 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, including:

  • Formation of the benzo[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the piperazine unit: This may involve nucleophilic substitution reactions where piperazine derivatives are reacted with halogenated compounds.

  • Attachment of the chlorophenoxy group: This step is critical for imparting specific biological activities to the compound.

  • Final modifications: These may include hydroxylation or other functional group transformations to achieve the desired pharmacological profile.

Biological Activity

Research indicates that compounds similar to 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione exhibit various biological activities, including:

  • Antitumor effects: Studies have shown that derivatives of benzo[de]isoquinoline can inhibit tumor growth in vitro and in vivo.

  • Antimicrobial properties: Some related compounds have demonstrated efficacy against bacterial and fungal strains.

Pharmacokinetics

The pharmacokinetic profile of 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is expected to be influenced by its lipophilicity and ability to cross biological membranes. Key factors include:

  • Absorption: Likely facilitated by its lipophilic nature.

  • Distribution: Potentially wide due to the complex structure allowing interaction with various tissues.

  • Metabolism: May undergo hepatic metabolism, with possible pathways involving cytochrome P450 enzymes.

  • Excretion: Primarily renal, with metabolites being eliminated through urine.

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